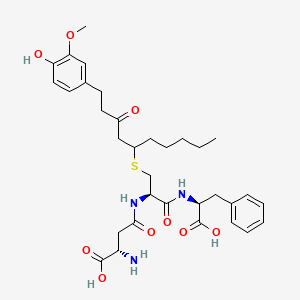
Asp-6-shogaol-Phe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asp-6-shogaol-Phe is a synthetic compound derived from 6-shogaol, a bioactive component found in ginger (Zingiber officinale). 6-shogaol is known for its potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound is a modified version of 6-shogaol, designed to enhance its therapeutic potential and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Asp-6-shogaol-Phe typically involves the conjugation of 6-shogaol with aspartic acid and phenylalanine. The process begins with the extraction of 6-shogaol from ginger, followed by its chemical modification. Common methods include:
Acidic Catalysis: Using hydrochloric acid or p-toluenesulfonic acid as catalysts.
Environmentally Friendly Methods: Techniques such as vapor processing, microwave processing, and ultrasound-assisted catalytic reactions have been explored to minimize environmental impact.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of 6-shogaol from ginger, followed by its chemical modification using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound’s efficacy for therapeutic applications.
Analyse Des Réactions Chimiques
Types of Reactions
Asp-6-shogaol-Phe undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives with enhanced biological activity.
Applications De Recherche Scientifique
Asp-6-shogaol-Phe has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and autophagy.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.
Mécanisme D'action
Asp-6-shogaol-Phe exerts its effects through multiple molecular targets and pathways. It induces apoptosis in cancer cells by:
Inhibiting Thioredoxin Reductase: Leading to oxidative stress and apoptosis.
Increasing Reactive Oxygen Species (ROS) Production: Disrupting cellular redox balance and promoting cell death.
Inhibiting AKT/mTOR Signaling: Suppressing cell survival pathways and inducing autophagy.
Comparaison Avec Des Composés Similaires
Asp-6-shogaol-Phe is compared with other similar compounds, such as:
6-shogaol: The parent compound, known for its potent biological activities.
6-gingerol: Another bioactive component of ginger, with similar but less potent effects compared to 6-shogaol.
6-paradol: A related compound with comparable pharmacological properties.
This compound is unique due to its enhanced stability and therapeutic potential, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C33H45N3O9S |
|---|---|
Poids moléculaire |
659.8 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[[(2R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H45N3O9S/c1-3-4-6-11-24(18-23(37)14-12-22-13-15-28(38)29(17-22)45-2)46-20-27(35-30(39)19-25(34)32(41)42)31(40)36-26(33(43)44)16-21-9-7-5-8-10-21/h5,7-10,13,15,17,24-27,38H,3-4,6,11-12,14,16,18-20,34H2,1-2H3,(H,35,39)(H,36,40)(H,41,42)(H,43,44)/t24?,25-,26-,27-/m0/s1 |
Clé InChI |
KBODENULVLACTC-CZEMMQRTSA-N |
SMILES isomérique |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C[C@@H](C(=O)O)N |
SMILES canonique |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















